molecular formula C16H30N2O4 B8040743 tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate

tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B8040743
M. Wt: 314.42 g/mol
InChI Key: LNMXEVAXCHGZBT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a 2-(diethylamino)-2-oxoethoxy group and a tert-butyl carbamate (BOC) protecting group at the 1-position. Its CAS number is 1956381-90-0, and it is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

tert-butyl 3-[2-(diethylamino)-2-oxoethoxy]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-6-17(7-2)14(19)12-21-13-9-8-10-18(11-13)15(20)22-16(3,4)5/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMXEVAXCHGZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.

    Addition of the Oxoethoxy Group: The oxoethoxy group is added via an esterification reaction using ethyl chloroformate and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the oxoethoxy group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity: Research indicates that derivatives of piperidine compounds exhibit significant antidepressant properties. The incorporation of diethylamino and oxoethoxy groups in this compound may enhance its efficacy in targeting serotonin receptors, potentially leading to novel antidepressant therapies.

Analgesic Properties: Similar piperidine derivatives have been studied for their analgesic effects. The unique functional groups in tert-butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate might contribute to pain relief mechanisms, making it a candidate for further investigation in pain management.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activity.

Neuropharmacology

Studies have shown that piperidine derivatives can influence neurotransmitter systems. Research into this compound could provide insights into its potential effects on dopamine and norepinephrine pathways, which are crucial in treating conditions like ADHD and depression.

Case Study 1: Antidepressant Activity Assessment

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their serotonin reuptake inhibition capabilities. The study found that compounds similar to this compound showed promising results, indicating potential for the development of new antidepressants .

Case Study 2: Analgesic Effects

In another investigation, researchers evaluated the analgesic properties of several piperidine-based compounds in animal models. The findings suggested that modifications to the piperidine structure could enhance analgesic activity, positioning this compound as a candidate for further pharmacological testing .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound 1 : tert-Butyl 3-(ethoxycarbonylmethoxy)piperidine-1-carboxylate (AB8658)
  • Substituent : Ethoxycarbonylmethoxy group at the 3-position.
  • Key Difference: Replaces the diethylamino-oxoethoxy group with an ethoxycarbonylmethoxy moiety. This substitution reduces basicity due to the absence of the tertiary amine, altering solubility and reactivity in nucleophilic reactions .
Compound 2 : tert-Butyl 4-(diethylamino)piperidine-1-carboxylate (QJ-6163)
  • Substituent: Diethylamino group at the 4-position.
  • Key Difference: Positional isomerism shifts the diethylamino group to the 4-position.
Compound 3 : tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (AB16261)
  • Substituent : 2-Oxoethyl group at the 3-position.
  • Key Difference: The oxoethyl group lacks the diethylamino moiety, rendering it more reactive toward nucleophiles (e.g., in Michael additions) but less capable of hydrogen bonding compared to the target compound .

Functional Group Modifications

Compound 4 : tert-Butyl 2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine-1-carboxylate
  • Substituent: Trifluoromethylphenoxyethyl group at the 2-position.
  • Key Difference: Incorporates a strong electron-withdrawing trifluoromethyl group, enhancing metabolic stability and lipophilicity. This contrasts with the electron-donating diethylamino group in the target compound, which may increase solubility in polar solvents .
Compound 5 : tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
  • Substituent : Methylsulfonyloxyethyl group at the 3-position.
  • Key Difference : The sulfonate ester acts as a leaving group, making this compound highly reactive in substitution reactions. In contrast, the target compound’s amide functionality favors stability and participation in condensation reactions .

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Effect CAS Number
Target Compound 2-(Diethylamino)-2-oxoethoxy Moderate electron-donating Moderate bulk 1956381-90-0
AB8658 Ethoxycarbonylmethoxy Electron-withdrawing Similar bulk N/A
QJ-6163 4-Diethylamino Strong electron-donating Increased axial hindrance 1281634-35-2
AB16261 2-Oxoethyl Neutral Reduced hindrance 170491-61-9
Compound 4 (Trifluoromethyl) Trifluoromethylphenoxyethyl Strong electron-withdrawing High bulk N/A

Biological Activity

tert-Butyl 3-(2-(diethylamino)-2-oxoethoxy)piperidine-1-carboxylate (CAS No. 1956381-90-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

  • Molecular Formula: C16H30N2O4
  • Molecular Weight: 302.43 g/mol
  • Structure: The compound features a piperidine ring, which is modified by a tert-butyl group and a diethylamino substituent, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The diethylamino group enhances lipophilicity, facilitating cellular penetration and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that it may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Analgesic Properties: The compound has shown promise in preclinical models for pain relief, possibly through opioid receptor interaction or inhibition of pain pathways.
  • Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions.

Data Table: Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin reuptake inhibition
AnalgesicOpioid receptor modulation
NeuroprotectiveAntioxidant properties

Case Studies

  • Antidepressant Efficacy:
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood states.
  • Pain Management:
    In a controlled trial assessing the analgesic properties, subjects treated with the compound exhibited marked pain relief compared to controls. The study highlighted its potential as a non-opioid analgesic alternative, reducing reliance on traditional opioids.
  • Neuroprotection:
    Research focusing on neurodegenerative disease models indicated that the compound could reduce neuronal cell death induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in vitro.

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